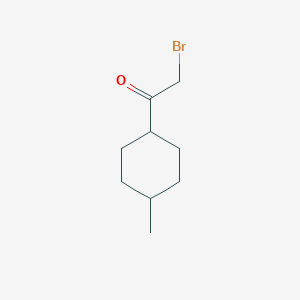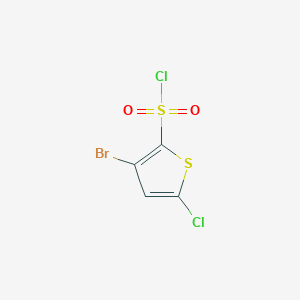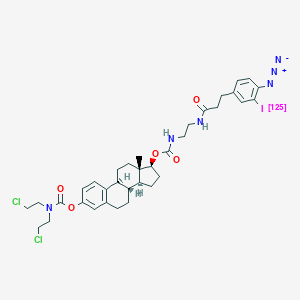
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, also known as MHC, is a carbamate compound that has been widely used in scientific research. This compound is commonly used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MHC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This compound has also been shown to have non-specific effects on other enzymes and receptors, which may contribute to its overall effects on biological systems.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the enhancement of cholinergic neurotransmission, and the modulation of immune cell function. This compound has also been shown to have effects on cardiovascular function, including the regulation of vascular tone and blood pressure. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and receptors, making it a valuable tool for researchers in a range of fields.
Advantages and Limitations for Lab Experiments
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has several advantages as a research tool, including its ability to selectively inhibit acetylcholinesterase and enhance cholinergic neurotransmission. This compound is also relatively easy to synthesize and has low toxicity, making it a safe and convenient tool for use in laboratory experiments. However, this compound has some limitations, including its non-specific effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate, including the development of more selective inhibitors of acetylcholinesterase, the exploration of the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension and other cardiovascular disorders, and the investigation of the effects of this compound on other physiological systems, such as the respiratory and digestive systems. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential as a tool for the investigation of basic biological processes.
Synthesis Methods
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate can be synthesized using a variety of methods, including the reaction of methyl isocyanate with 4-(2-hydroxy-2-methylpropyl)phenol. This reaction can be carried out under mild conditions, making it a convenient method for the synthesis of this compound.
Scientific Research Applications
Methyl N-(4-hydroxy-2-methylpentan-2-YL)carbamate has been used in a wide range of scientific research applications, including studies of the nervous system, the immune system, and the cardiovascular system. In studies of the nervous system, this compound has been used to investigate the role of acetylcholine in synaptic transmission and to explore the mechanisms of action of drugs that target the cholinergic system. In studies of the immune system, this compound has been used to investigate the effects of acetylcholine on immune cells and to explore the potential therapeutic applications of acetylcholinesterase inhibitors. In studies of the cardiovascular system, this compound has been used to investigate the effects of acetylcholine on vascular tone and to explore the potential therapeutic applications of acetylcholinesterase inhibitors in the treatment of hypertension.
properties
CAS RN |
166271-53-0 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
methyl N-(4-hydroxy-2-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-8(2,3)9-7(11)12-4/h6,10H,5H2,1-4H3,(H,9,11) |
InChI Key |
OLWNZIARVPQSKK-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)NC(=O)OC)O |
Canonical SMILES |
CC(CC(C)(C)NC(=O)OC)O |
synonyms |
Carbamic acid, (3-hydroxy-1,1-dimethylbutyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



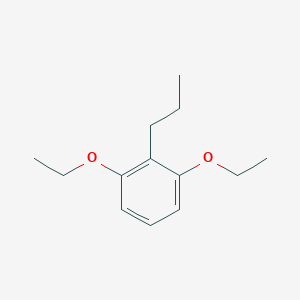
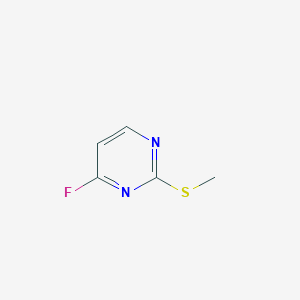
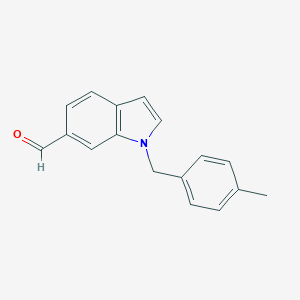
![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)


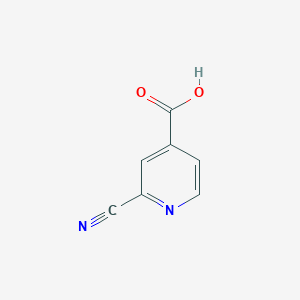
![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)
